molecular formula C23H24FN3O4 B14979406 1-(Azepan-1-yl)-2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone

1-(Azepan-1-yl)-2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone

Cat. No.: B14979406
M. Wt: 425.5 g/mol
InChI Key: QLFWGEVNMQPFGF-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the azepane ring and the oxadiazole moiety, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other azepane derivatives, oxadiazole-containing molecules, and fluorophenoxy-substituted compounds. Examples include:

  • 1-(AZEPAN-1-YL)-2-(2-{5-[(2-CHLOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE
  • 1-(AZEPAN-1-YL)-2-(2-{5-[(2-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE

Uniqueness

The uniqueness of 1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H24FN3O4

Molecular Weight

425.5 g/mol

IUPAC Name

1-(azepan-1-yl)-2-[2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]ethanone

InChI

InChI=1S/C23H24FN3O4/c24-18-10-4-6-12-20(18)29-15-21-25-23(26-31-21)17-9-3-5-11-19(17)30-16-22(28)27-13-7-1-2-8-14-27/h3-6,9-12H,1-2,7-8,13-16H2

InChI Key

QLFWGEVNMQPFGF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4F

Origin of Product

United States

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